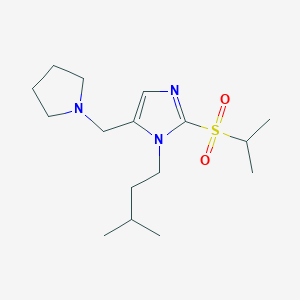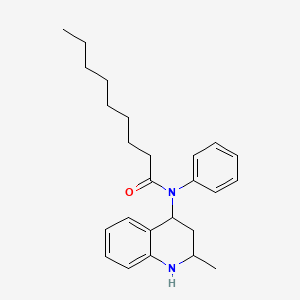![molecular formula C18H20BrClO4 B5017249 2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5017249.png)
2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in biomedical research. This compound is commonly referred to as BME-III and is a synthetic derivative of bisphenol A.
Mécanisme D'action
The mechanism of action of BME-III is not fully understood. However, studies have shown that BME-III induces apoptosis in cancer cells by activating the caspase pathway. BME-III also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
BME-III has been shown to have several biochemical and physiological effects. Studies have shown that BME-III can inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. BME-III also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BME-III in lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. BME-III is also relatively easy to synthesize, making it an attractive compound for drug development. However, one of the limitations of using BME-III is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route of BME-III to minimize its toxicity.
Orientations Futures
There are several future directions for the research of BME-III. One of the major directions is to develop new drugs based on BME-III for the treatment of cancer. Studies are also needed to determine the optimal dosage and administration route of BME-III for maximum efficacy and minimal toxicity. Further studies are also needed to investigate the mechanism of action of BME-III and its potential applications in other areas of biomedical research.
Conclusion
In conclusion, BME-III is a synthetic derivative of bisphenol A that has gained significant attention in scientific research due to its potential applications in biomedical research. BME-III exhibits potent anti-tumor activity against a variety of cancer cell lines and has several biochemical and physiological effects. While further studies are needed to determine the optimal dosage and administration route of BME-III, it holds great promise for the development of new drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis method of BME-III involves the reaction of bisphenol A with 2-bromo-4-chloro-1-nitrobenzene in the presence of potassium carbonate and copper powder. The reaction is carried out in dimethylformamide at 140°C for 12 hours. The resulting product is then reduced with sodium borohydride to obtain BME-III.
Applications De Recherche Scientifique
BME-III has been extensively studied for its potential applications in biomedical research. One of the major applications of BME-III is in the development of new drugs for the treatment of cancer. Studies have shown that BME-III exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO4/c1-13-3-5-17(18(11-13)21-2)24-10-8-22-7-9-23-16-6-4-14(20)12-15(16)19/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTLLOPXOJXCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-5-(3,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5017188.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5017194.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017196.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017210.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5017218.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017238.png)
![ethyl 4-[(3-chloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5017245.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5017257.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B5017267.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5017270.png)
![7-methyl-3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5017276.png)